molecular formula C10H12Cl3NO B14063796 6,8-dichloro-N-methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride

6,8-dichloro-N-methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride

Cat. No.: B14063796
M. Wt: 268.6 g/mol
InChI Key: YROCXPHCUCWVSA-UHFFFAOYSA-N
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Description

(6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride is a chemical compound with the molecular formula C10H12Cl3NO It is known for its unique structure, which includes a chroman ring substituted with chlorine atoms and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride typically involves the following steps:

    Formation of the Chroman Ring: The chroman ring is synthesized through a cyclization reaction involving appropriate precursors.

    Chlorination: The chroman ring is then chlorinated at the 6 and 8 positions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Introduction of the Methylamine Group: The chlorinated chroman is reacted with methylamine under controlled conditions to introduce the methylamine group.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atoms in the chroman ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman oxides, while substitution reactions can produce a variety of substituted chroman derivatives.

Scientific Research Applications

(6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (6,8-Dichloro-chroman-3-yl)-ethylamine hydrochloride: Similar structure but with an ethylamine group instead of a methylamine group.

    (6,8-Dichloro-chroman-3-yl)-propylamine hydrochloride: Contains a propylamine group.

    (6,8-Dichloro-chroman-3-yl)-butylamine hydrochloride: Features a butylamine group.

Uniqueness

(6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride is unique due to its specific substitution pattern and the presence of the methylamine group, which can influence its reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H12Cl3NO

Molecular Weight

268.6 g/mol

IUPAC Name

6,8-dichloro-N-methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride

InChI

InChI=1S/C10H11Cl2NO.ClH/c1-13-8-3-6-2-7(11)4-9(12)10(6)14-5-8;/h2,4,8,13H,3,5H2,1H3;1H

InChI Key

YROCXPHCUCWVSA-UHFFFAOYSA-N

Canonical SMILES

CNC1CC2=C(C(=CC(=C2)Cl)Cl)OC1.Cl

Origin of Product

United States

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